molecular formula C10H8FNO3 B512764 4-(4-Fluoroanilino)-4-oxobut-2-enoic acid CAS No. 60252-79-1

4-(4-Fluoroanilino)-4-oxobut-2-enoic acid

Cat. No. B512764
CAS RN: 60252-79-1
M. Wt: 209.17g/mol
InChI Key: NRDZVHHPNZDWRA-AATRIKPKSA-N
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Description

4-Fluoroaniline is an organofluorine compound with the formula FC6H4NH2 . It’s a colorless liquid and one of three isomers of fluoroaniline . It’s used as a precursor to various potential and real applications . The linear formula for a similar compound, “(4-FLUOROANILINO)ACETIC ACID”, is C8H8FNO2 .


Synthesis Analysis

4-Fluoroaniline can be prepared by the hydrogenation of 4-nitrofluorobenzene . It’s a common building block in medicinal chemistry and related fields .


Molecular Structure Analysis

The molecular formula of 4-Fluoroaniline is C6H6FN . For a similar compound, “(4-FLUOROANILINO)ACETIC ACID”, the molecular formula is C8H8FNO2 .


Chemical Reactions Analysis

4-Fluoroaniline is used as an intermediate in the manufacture of pharmaceuticals, herbicides, and plant growth regulators . It’s also a precursor to the fungicide fluoroimide or the fentanyl analogue parafluorofentanyl .


Physical And Chemical Properties Analysis

4-Fluoroaniline is a colorless liquid with a density of 1.1725 g/cm3 . It has a melting point of -1.9 °C and a boiling point of 188 °C .

Scientific Research Applications

Complexation with Transition Metal Ions

Research highlights the synthesis and characterization of complexes formed by 4-[(4-fluorophenyl)amino]-4-oxobut-2-enoic acid with several transition metal ions, including Mn(II), Co(II), Ni(II), Cu(II), Nd(III), Gd(III), and Er(III). These complexes, characterized using a variety of physico-chemical methods, demonstrate significant thermal and magnetic properties, making them subjects of interest for their potential applications in material science and magnetic resonance imaging (MRI) contrast agents (Ferenc et al., 2017).

Structural Analysis

The compound's derivatives have been structurally analyzed to reveal their planarity and hydrogen bonding patterns. Such studies are foundational in understanding the chemical behavior and reactivity of these compounds, which can be leveraged in the design of new molecules with desired properties (Lo & Ng, 2009).

Neuroprotective Potential

A series of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters, including derivatives of 4-(4-Fluoroanilino)-4-oxobut-2-enoic acid, have been identified as potent inhibitors of kynurenine-3-hydroxylase. These compounds are explored for their potential neuroprotective effects, showing promise in preventing the increase in interferon-gamma-induced synthesis of quinolinic acid, a known neurotoxin (Drysdale et al., 2000).

Heterocyclic Compound Synthesis

The utility of 4-(4-Fluoroanilino)-4-oxobut-2-enoic acid extends to the synthesis of novel heterocyclic compounds. Derivatives synthesized from this acid demonstrate expected antibacterial activities, highlighting its role as a key starting material in medicinal chemistry for developing new therapeutic agents (El-Hashash et al., 2015).

Antimicrobial Activity

Further expanding on its role in pharmaceutical research, 4-(4-Fluoroanilino)-4-oxobut-2-enoic acid derivatives have been synthesized and tested for their antimicrobial activities. These studies underscore the potential of such compounds in addressing microbial resistance and developing new antimicrobial drugs (El-Hashash et al., 2014).

Efficient Synthesis Methods

The compound has been central to developing efficient synthesis methods for biologically active compounds. Techniques leveraging microwave assistance and ytterbium triflate catalysts have been developed for the fast preparation of these compounds, which are valuable as building blocks in drug discovery (Tolstoluzhsky et al., 2008).

Safety and Hazards

4-Fluoroaniline has several hazard statements including H302, H312, H314, H315, H317, H319, H332, H372, H373, H410, H411 . It’s incompatible with acids and oxidizing agents .

Future Directions

4-Fluoroaniline is a common building block in medicinal chemistry and related fields . It’s been evaluated for the production of ligands for homogeneous catalysis , indicating potential future applications in this area.

properties

IUPAC Name

(E)-4-(4-fluoroanilino)-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO3/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(14)15/h1-6H,(H,12,13)(H,14,15)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRDZVHHPNZDWRA-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C=CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1NC(=O)/C=C/C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

60252-79-1
Record name 4'-Fluoromaleanilic acid
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